Semapimod 4HCl

Description

Historical Context and Nomenclature in Research Investigations

The development and investigation of Semapimod have been marked by several key stages and corresponding designations.

Semapimod was developed at the former Picower Institute for Medical Research and is classified as an Investigational New Drug (IND). wikipedia.org As an IND, it has been evaluated in preclinical and clinical studies to determine its therapeutic potential. nih.gov Initially, an intravenous formulation was studied in Phase II clinical trials for conditions such as Crohn's disease and psoriasis. bioworld.comresearchgate.net

Before being assigned the International Nonproprietary Name (INN) Semapimod, the compound was widely known in scientific literature and clinical trials as CNI-1493. wikipedia.orgmedkoo.com Later, a more soluble, orally active salt form was developed and designated CPSI-2364. bioworld.com This newer formulation, CPSI-2364 tetrahydrochloride, was created to improve upon the intravenous route of administration, which had limitations. wikipedia.orgbioworld.comtargetmol.com

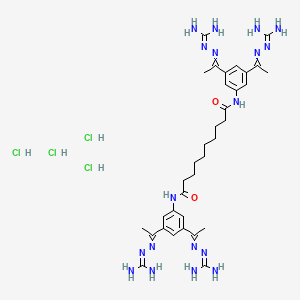

Classification as a Tetravalent Guanylhydrazone Compound

From a chemical standpoint, Semapimod is classified as a tetravalent guanylhydrazone. nih.govguidetopharmacology.org This structure is integral to its mechanism of action. nih.gov The molecule is synthesized by reacting 3,5-diacetylaniline (B1212476) with sebacoyl chloride, followed by a reaction with aminoguanidine (B1677879) hydrochloride. wikipedia.org

General Academic Research Focus on Anti-inflammatory and Immunomodulatory Properties

The vast majority of academic research on Semapimod has centered on its significant anti-inflammatory and immunomodulatory effects. wikipedia.orgmedkoo.com The compound was initially designed to inhibit the production of nitric oxide in inflammatory macrophages. wikipedia.orgnih.gov Subsequent research revealed its broader capabilities as an inhibitor of proinflammatory cytokines. medchemexpress.com

Key research findings include:

Cytokine Inhibition : Semapimod has been shown to inhibit the production of several key proinflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). medchemexpress.comtargetmol.com

MAPK Pathway : It functions as a blocker of mitogen-activated protein kinase (MAPK), specifically inhibiting the activation of p38 MAP kinase. wikipedia.orgnih.gov

TLR Signaling : Semapimod interferes with Toll-like receptor (TLR) signaling. medchemexpress.com It targets the TLR chaperone gp96, an endoplasmic reticulum-localized protein essential for the proper functioning of TLRs. nih.govguidetopharmacology.orgnih.gov By inhibiting the ATP-binding and ATPase activities of gp96, Semapimod desensitizes cells to TLR ligands like lipopolysaccharide (LPS). medchemexpress.comnih.govnih.gov

Table 1: Inhibitory Concentrations (IC50) of Semapimod in Academic Research

| Target | IC50 Value | Cell/System |

|---|---|---|

| Toll-like receptor 4 (TLR4) signaling | ≈0.3 μM | Rat IEC-6 intestinal epithelioid cells |

| gp96 (HSP90B1) ATP-binding and ATPase activities | ≈0.2-0.4 μM | In vitro assay |

Data sourced from multiple research publications. medchemexpress.comnih.govnih.gov

Structure

2D Structure

Properties

IUPAC Name |

N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHASPGBAIQZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56Cl4N18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

890.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological Profile of Semapimod 4hcl

Systemic Anti-Inflammatory Effects

Semapimod 4HCl exhibits potent systemic anti-inflammatory effects through multiple mechanisms, primarily by targeting the production and release of key inflammatory mediators.

The compound has shown efficacy in suppressing the induction of cytokine storms, a dangerous overproduction of cytokines that can lead to widespread inflammation and tissue damage wikipedia.orgasiaresearchnews.comnih.govbio-rad-antibodies.comwikipedia.org. In preclinical studies conducted in rats, Semapimod was found to suppress the cytokine storm induced by interleukin-2 (B1167480) (IL-2) without compromising its anti-cancer properties wikipedia.org. This suggests a targeted approach to mitigating hyperinflammation while preserving beneficial immune responses wikipedia.org.

A significant aspect of this compound's anti-inflammatory profile is its ability to inhibit the production of major pro-inflammatory cytokines. Specifically, it has been demonstrated to inhibit Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) invivochem.comglpbio.combioscience.co.ukambeed.cn. Furthermore, Semapimod tetrahydrochloride has been shown to reduce the gene expression of other inflammatory markers, including Monocyte Chemoattractant Protein-1 (MCP-1) and Intercellular Adhesion Molecule-1 (ICAM-1) invivochem.commedchemexpress.com. This broad inhibition of pro-inflammatory cytokine release contributes to its potential in managing conditions characterized by excessive inflammatory responses.

Table 1: Inhibition of Key Pro-inflammatory Cytokines by this compound

| Cytokine | Effect of this compound |

| TNF-α | Inhibited |

| IL-1β | Inhibited |

| IL-6 | Inhibited |

Note: Specific quantitative data (e.g., IC50 values or percentage inhibition) for cytokine inhibition in various preclinical models are not comprehensively detailed in the provided sources but the inhibitory effect is consistently reported.

Nitric Oxide Homeostasis Modulation

This compound plays a crucial role in modulating nitric oxide (NO) production, a critical mediator in both physiological and pathological inflammatory processes.

Initially developed as an inhibitor of nitric oxide synthesis in inflammatory macrophages, this compound targets the uptake of L-arginine, a necessary substrate for NO production by macrophages wikipedia.orgnih.gov. Preclinical studies confirm that Semapimod inhibits nitric oxide production in macrophages invivochem.combioscience.co.ukmedchemexpress.com. This action is particularly relevant as activated macrophages are significant producers of NO during inflammatory responses.

Beyond macrophages, Semapimod tetrahydrochloride has demonstrated the capacity to completely abrogate nitric oxide production within specific tissues, such as the tunica muscularis invivochem.commedchemexpress.com. This localized effect suggests a targeted intervention in physiological processes where excessive or dysregulated NO production may contribute to pathology.

Table 2: Modulation of Nitric Oxide (NO) Production by this compound

| Site of Action | Effect of this compound |

| Inflammatory Macrophages | Inhibits NO Synthesis |

| Tunica Muscularis | Completely abrogates NO Production |

Endothelial Function Research

Research has investigated the impact of this compound on endothelial function, a critical component of cardiovascular health and a target in various inflammatory diseases frontiersin.organatoljcardiol.commdpi.com. In preclinical studies using obese Zucker (OZ) rats, Semapimod tetrahydrochloride was found to improve endothelial dysfunction invivochem.com. Endothelial dysfunction is often characterized by impaired vasodilation and increased vascular inflammation, processes that Semapimod's anti-inflammatory and NO-modulating actions may positively influence frontiersin.organatoljcardiol.com.

Amelioration of Endothelial Dysfunction in Preclinical Models

Endothelial dysfunction, a precursor to many cardiovascular diseases, is characterized by an imbalance in the production of vasoactive substances, leading to impaired vasodilation and increased vascular inflammation smw.chnih.govfrontiersin.org. Preclinical investigations have indicated that this compound can positively influence endothelial function.

In a study utilizing Obese Zucker (OZ) rats, a model known for exhibiting features of metabolic syndrome and endothelial dysfunction, this compound administration was shown to ameliorate these detrimental vascular changes medchemexpress.com. Specifically, the treatment led to the restoration of endothelium-dependent vasorelaxation, a critical indicator of healthy vascular function. This suggests that this compound can counteract the pathological processes contributing to endothelial impairment in preclinical settings.

Table 1: Effects of this compound on Endothelial Function in Obese Zucker Rats

| Preclinical Model | Treatment Regimen | Key Observation |

| Obese Zucker (OZ) rats | Semapimod tetrahydrochloride (5 mg/kg; i.p; daily for 2 weeks) | Ameliorated endothelial dysfunction; Restored endothelium-dependent vasorelaxation |

The mechanisms underlying this amelioration are multifaceted and likely involve the compound's broader anti-inflammatory actions, as endothelial dysfunction is often exacerbated by inflammatory processes dovepress.commdpi.com.

Restoration of Akt Phosphorylation and cGMP Production

A crucial aspect of maintaining endothelial function involves intracellular signaling pathways that regulate vascular tone and cellular responses. Among these, the Akt (Protein Kinase B) signaling pathway and the subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP) are paramount for nitric oxide (NO) mediated vasodilation frontiersin.orgnih.gove-enm.org.

Preclinical studies have demonstrated that this compound can restore key components of this signaling cascade. In Obese Zucker rats, treatment with this compound was found to restore Akt phosphorylation and cyclic guanosine monophosphate (cGMP) production that had been impaired in the disease model medchemexpress.com. This restoration is significant, as Akt activation is a key step in the signaling pathway that leads to the production of NO by endothelial nitric oxide synthase (eNOS), which in turn activates soluble guanylate cyclase to produce cGMP frontiersin.orgnih.govmdpi.com. The increased levels of cGMP mediate smooth muscle relaxation, contributing to vasodilation and improved endothelial function.

Table 2: this compound's Impact on Akt Phosphorylation and cGMP Production in Preclinical Models

| Preclinical Model | Treatment | Observed Effect on Signaling Pathways |

| Obese Zucker (OZ) rats | Semapimod tetrahydrochloride (5 mg/kg; i.p; daily for 2 weeks) | Restored Akt phosphorylation; Restored cGMP production |

By restoring Akt phosphorylation and cGMP production, this compound appears to re-establish a functional signaling pathway essential for vascular health, thereby contributing to the observed amelioration of endothelial dysfunction.

Compound List:

this compound (also referred to as Semapimod tetrahydrochloride, CNI-1493)

Akt (Protein Kinase B)

Cyclic Guanosine Monophosphate (cGMP)

Nitric Oxide (NO)

Arginine

Obese Zucker (OZ) rats

Mechanisms of Action of Semapimod 4hcl at the Molecular and Cellular Level

Modulation of MAP Kinase Signaling Pathways

Semapimod has been identified as a modulator of the MAPK signaling pathways, which are crucial in regulating the production of inflammatory cytokines. nih.govspringer.com Its inhibitory actions are not direct on all kinases but involve a nuanced interplay with specific components of these cascades. nih.gov

A key mechanism of Semapimod is the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) activation. wikipedia.orgmedchemexpress.com Studies have demonstrated that Semapimod leads to a significant decrease in the phosphorylation of p38-MAPK in macrophages. medchemexpress.comxcessbio.com This inhibitory effect is observed in response to inflammatory stimuli, particularly ligands for Toll-like receptors (TLRs). nih.govncats.io However, Semapimod does not appear to directly target the intracellular p38 MAPK signaling cascade itself. nih.gov For instance, it does not block the activation of p38 MAPK induced by interleukin-1β (IL-1β) or cellular stresses. nih.govncats.io This suggests that Semapimod's effect on p38 MAPK is upstream, occurring early in specific signaling cascades before they branch into the p38 and NF-kB pathways. nih.gov

Further investigation into the upstream targets of Semapimod has identified the kinase c-Raf as a direct molecular target. nih.govnih.gov In vitro kinase assays have confirmed this direct inhibition. nih.gov Notably, this inhibition is specific, as Semapimod did not affect the enzymatic activity of the closely related b-Raf kinase. nih.gov While the inhibition of c-Raf, a MAPK kinase kinase, is a confirmed action of Semapimod, this mechanism does not fully account for the blockade of p38 activation, as the p38 pathway is independent of c-Raf. nih.gov

Toll-Like Receptor (TLR) Signaling Pathway Interrogation

A primary mechanism through which Semapimod exerts its anti-inflammatory effects is by targeting the Toll-Like Receptor (TLR) signaling pathway. nih.govprobechem.com It specifically inhibits signaling initiated by agonists for TLR2, TLR4, and TLR9. nih.gov This inhibition occurs at an early stage in the signaling cascade, as evidenced by its ability to block the degradation of IκBα and the recruitment of the MyD88 adapter protein to the cell surface. nih.govncats.io The half-maximal inhibitory concentration (IC50) for TLR4 signaling inhibition is approximately 0.3 µM. nih.govmedchemexpress.comprobechem.com

The molecular target responsible for Semapimod's inhibition of TLR signaling has been identified as gp96, also known as Heat Shock Protein 90 B1 (HSP90B1). nih.govmedchemexpress.comxcessbio.com Gp96 is an endoplasmic reticulum (ER)-localized molecular chaperone from the HSP90 family that is essential for the proper folding, assembly, and trafficking of multiple TLRs, including TLR4. nih.gov Semapimod directly targets gp96, and its inhibitory effects on TLR signaling are considered a direct consequence of its action on this chaperone. nih.gov

Semapimod directly and specifically inhibits the essential functions of gp96. nih.gov Using a pull-down assay for ATP-binding proteins, researchers identified gp96 as a direct target of the compound. nih.gov Semapimod was found to interfere with the ATP-binding activity of purified gp96 in a dose-dependent manner. nih.govmedchemexpress.com Consequently, it also inhibits the intrinsic ATPase activity of gp96, which is crucial for its chaperone function. nih.govxcessbio.com Unlike other HSP90 inhibitors such as geldanamycin (B1684428), Semapimod's action is specific to gp96; it does not appreciably inhibit the ATPase activity of the cytosolic paralog, HSP90. nih.gov

| Target/Process | IC50 Value (µM) | Reference |

|---|---|---|

| gp96 ATPase Activity | ≈0.3 | nih.gov |

| gp96 ATP Binding | ≈0.4 | nih.gov |

| TLR4 Signaling | ≈0.3 | nih.govmedchemexpress.com |

A direct consequence of impaired gp96 chaperone function by Semapimod is the disruption of TLR trafficking. nih.gov Prolonged exposure to Semapimod leads to the accumulation of TLR4 and TLR9 in the perinuclear space, which is consistent with their retention in the endoplasmic reticulum. nih.gov This effect is similar to that of other known gp96 inhibitors like geldanamycin and radicicol, which also impede the intracellular trafficking of TLRs to the cell surface. nih.gov By blocking the function of this critical chaperone, Semapimod effectively hinders the proper localization and function of Toll-like receptors. nih.gov

Targeting the TLR Chaperone gp96 (HSP90B1)

Induction of TLR4 and TLR9 Accumulation in Perinuclear Space

Prolonged exposure to Semapimod 4HCl results in a significant alteration of the subcellular localization of Toll-like Receptor 4 (TLR4) and Toll-like Receptor 9 (TLR9). nih.govnih.gov In human SW480 cells, treatment with Semapimod leads to a dramatic accumulation of both TLR4 and TLR9 in the perinuclear space. nih.gov This observation is consistent with the retention of these receptors within the endoplasmic reticulum (ER). nih.govnih.gov

This effect is understood to be a direct consequence of Semapimod's inhibitory action on the chaperone protein gp96. nih.govnih.gov As gp96 is critically involved in the proper folding and trafficking of TLRs from the ER to their functional locations within the cell, its impairment by Semapimod disrupts this process, leading to the observed perinuclear buildup of the receptors. nih.gov

Desensitization of TLR Signaling and Ligand Response

This compound functions by desensitizing cells to ligands of Toll-like receptors, thereby inhibiting downstream inflammatory signaling. nih.govnih.gov It is a potent inhibitor of TLR4 signaling, with a reported half-maximal inhibitory concentration (IC50) of approximately 0.3 μM. nih.govnih.govmedchemexpress.com This inhibitory action is not absolute and can be surmounted by high concentrations of the TLR ligand. nih.gov For instance, while effective against lower concentrations of lipopolysaccharide (LPS), Semapimod fails to block cellular responses to LPS concentrations of 5 μg/mL or higher. nih.govnih.gov

The mechanism behind this desensitization appears to involve a reduction in the affinity of the TLR signaling complex for its ligand. nih.gov Research on the effects of varying concentrations of Semapimod and LPS demonstrates a progressive shift in the dose-response curve. This indicates that higher concentrations of the TLR ligand are required to elicit a response in the presence of the compound. nih.gov This inhibition is remarkably rapid, proving effective even when administered simultaneously with the TLR ligand. nih.govnih.gov The desensitizing effect is attributed to Semapimod's impact on the TLR chaperone protein, gp96. nih.govnih.govmedchemexpress.com

Table 1: Effect of Semapimod on LPS-Induced Cellular Response This table illustrates how increasing concentrations of Semapimod shift the cellular response to the TLR4 ligand, LPS, requiring a higher dose of the ligand to achieve a similar effect.

| Semapimod Concentration | Effect on LPS Dose-Response Curve | Efficacy at High LPS Concentration (≥5 μg/mL) |

|---|---|---|

| 0 μM (Control) | Standard dose-response | N/A |

| 0.02 - 10 μM | Progressive shift to the right (desensitization) | No significant inhibition |

Blockade of MyD88 Adapter Recruitment to Cell Surface

A critical and early event in the Toll-like receptor signaling cascade is the recruitment of the adapter protein Myeloid differentiation primary response 88 (MyD88) to the activated receptor complex at the cell surface. This compound has been shown to directly interfere with this process. nih.govnih.gov

Studies demonstrate that Semapimod blocks the LPS-induced recruitment and localization of MyD88 to the cell surface. nih.gov This action is consistent with a blockade of the TLR4 receptor complex itself, preventing the necessary conformational changes or interactions required for MyD88 to dock. nih.gov By inhibiting this essential primary step, Semapimod effectively halts the propagation of the signal downstream. nih.govnih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

Inhibition of LPS-Induced NF-κB Activation

This compound effectively inhibits the activation of the Nuclear Factor-kappa B (NF-κB) pathway when triggered by TLR ligands. nih.gov The activation of NF-κB typically involves the degradation of its inhibitory subunit, IκBα, which then allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. nih.govmdpi.com

Research shows that Semapimod blocks the LPS-induced degradation of IκBα. nih.gov This inhibitory effect extends to other TLR ligands as well, including CpG DNA (a TLR9 agonist) and Pam3CSK4. nih.gov This suggests that the compound's point of intervention is at a shared upstream element in the TLR signaling cascade, occurring before the pathway diverges into the distinct NF-κB and p38 MAPK branches. nih.gov

Differential Effects on NF-κB Activation by Various Stimuli (e.g., IL-1β)

The inhibitory effect of this compound on the NF-κB pathway is specific to its activation by Toll-like receptors. nih.gov While it effectively blocks NF-κB activation (as measured by IκBα degradation) in response to LPS, it does not inhibit the activation of this pathway by other inflammatory stimuli, such as Interleukin-1 beta (IL-1β). nih.gov

This differential effect is a key indicator of Semapimod's mechanism of action. nih.gov Since the IL-1β receptor shares downstream signaling components with the TLR pathway, including the MyD88 adapter, the inability of Semapimod to block the IL-1β response demonstrates that it does not directly target the intracellular NF-κB signaling machinery. nih.gov Instead, it confirms that the compound's action is localized upstream, at the level of the TLRs themselves. nih.gov

Table 2: Differential Impact of Semapimod on NF-κB Activation This table summarizes the selective inhibitory action of Semapimod on the NF-κB pathway depending on the inflammatory stimulus.

| Stimulus | Receptor Pathway | Effect of Semapimod on IκBα Degradation (NF-κB Activation) |

|---|---|---|

| LPS | TLR4 | Blocked |

| IL-1β | IL-1 Receptor | Not Blocked |

Gene Expression and Protein Translation Modulation

The upstream inhibition of TLR and NF-κB signaling by this compound translates into downstream effects on gene expression and protein synthesis. The compound has been found to suppress the translation efficiency of tumor necrosis factor (TNF) production. wikipedia.org

Furthermore, as a consequence of its primary mechanism of action, Semapimod leads to a significant reduction in the expression of various proinflammatory genes. medchemexpress.com This includes the inhibition of cyclooxygenase-2 (COX-2) induction following stimulation by TLR ligands. nih.gov It also decreases the expression of genes for inflammatory mediators such as macrophage inflammatory protein-1alpha, interleukin-6 (IL-6), monocyte chemoattractant protein-1, and intercellular adhesion molecule-1. medchemexpress.com

Suppression of Tumor Necrosis Factor (TNF) Production via Translational Efficiency

This compound has been shown to suppress the production of Tumor Necrosis Factor (TNF), a critical mediator of inflammation, by affecting its translational efficiency. wikipedia.org This mechanism is linked to the compound's ability to inhibit the activation of p38 Mitogen-Activated Protein Kinase (MAPK). wikipedia.org The p38 MAPK signaling pathway plays a crucial role in regulating the translation of TNF-α mRNA. By inhibiting the activation of p38 MAPK, Semapimod effectively reduces the rate at which TNF-α is synthesized, thereby lowering the levels of this potent pro-inflammatory cytokine. wikipedia.orgmedchemexpress.com

Initial investigations into Semapimod's mechanism revealed its ability to inhibit nitric oxide synthesis in inflammatory macrophages. However, it was subsequently discovered that the suppression of nitric oxide occurred at concentrations of Semapimod ten times lower than what was required to inhibit arginine uptake, the substrate for nitric oxide synthase. This finding suggested a more generalized inhibitory effect on inflammatory responses, leading to the discovery of its impact on TNF translation. wikipedia.org

Research Findings on this compound's Effect on TNF Production

| Mechanism | Key Target | Outcome | Supporting Evidence |

|---|---|---|---|

| Inhibition of Translational Efficiency | p38 MAP Kinase Activation | Suppression of Tumor Necrosis Factor (TNF) production | Observed in preclinical and phase I human trials. wikipedia.org |

Inhibition of Pro-inflammatory Gene Expression (e.g., COX-2, MIP-1α, IL-6, MCP-1, ICAM-1)

This compound demonstrates broad anti-inflammatory activity by inhibiting the expression of a range of pro-inflammatory genes. This includes key molecules such as Cyclooxygenase-2 (COX-2), Macrophage Inflammatory Protein-1α (MIP-1α), Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Intercellular Adhesion Molecule-1 (ICAM-1). medchemexpress.com The inhibition of these genes is largely attributed to Semapimod's ability to interfere with Toll-like receptor (TLR) signaling pathways. medchemexpress.comnih.gov

Research indicates that Semapimod can inhibit TLR4 signaling with an IC50 value of approximately 0.3 μM. medchemexpress.comnih.gov This inhibition desensitizes cells to lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.govnih.gov By targeting the TLR chaperone gp96, Semapimod disrupts the proper functioning of TLRs, which in turn blocks the downstream activation of signaling cascades like NF-κB and p38 MAPK. nih.gov These pathways are critical for the transcriptional activation of numerous pro-inflammatory genes. nih.gov For instance, pre-treatment with Semapimod has been shown to block LPS-induced expression of COX-2. nih.gov

The inhibitory effects of Semapimod on pro-inflammatory gene expression have been observed in various cell types, including macrophages, endothelial cells, dendritic cells, and enterocytes. nih.gov This broad activity underscores its potential as a modulator of diverse inflammatory conditions.

Inhibition of Pro-inflammatory Gene Expression by this compound

| Gene Target | Signaling Pathway Implicated | Reported Effect |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | TLR/NF-κB/p38 MAPK | Inhibition of LPS-induced expression. nih.govnih.govncats.io |

| Macrophage Inflammatory Protein-1α (MIP-1α) | p38 MAPK | Significant decrease in gene expression. medchemexpress.com |

| Interleukin-6 (IL-6) | p38 MAPK | Significant decrease in gene expression. medchemexpress.com |

| Monocyte Chemoattractant Protein-1 (MCP-1) | p38 MAPK | Significant decrease in gene expression. medchemexpress.com |

| Intercellular Adhesion Molecule-1 (ICAM-1) | p38 MAPK | Significant decrease in gene expression. medchemexpress.com |

Neuro-Immune Axis Interactions

A significant aspect of this compound's mechanism of action involves its interaction with the neuro-immune axis, specifically through the stimulation of the vagus nerve and the subsequent activation of the cholinergic anti-inflammatory pathway. wikipedia.orgnih.gov

Stimulation of the Vagus Nerve

In vivo studies have revealed that a primary mode of action for Semapimod is the stimulation of the vagus nerve. wikipedia.orgnih.gov Central administration of Semapimod has been shown to activate this crucial nerve, which plays a key role in regulating peripheral inflammation. nih.gov Evidence for this central activation includes the induction of c-fos expression, a marker of neuronal activation, in brain stem nuclei such as the dorsal motor nucleus of the vagus nerve (DMV) and the nucleus of the solitary tract (NTS). nih.gov This stimulation of vagal efferent nerve fibers initiates a downstream anti-inflammatory cascade. nih.gov The anti-inflammatory effects of centrally administered Semapimod were found to be abolished by vagotomy, confirming the critical role of the vagus nerve in mediating its action. nih.govnih.gov

Down-regulation of Inflammatory Pathways via the Cholinergic Anti-inflammatory Pathway

The stimulation of the vagus nerve by Semapimod leads to the activation of the cholinergic anti-inflammatory pathway. wikipedia.orgnih.govnih.gov This pathway represents a physiological mechanism by which the nervous system modulates the immune response. frontiersin.orgfrontiersin.org Efferent signals transmitted via the vagus nerve result in the release of acetylcholine (B1216132) in peripheral tissues, which can interact with α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, such as macrophages. mdpi.com This interaction ultimately leads to the inhibition of pro-inflammatory cytokine production, effectively down-regulating inflammatory pathways. frontiersin.orgmdpi.com The central activation of this pathway by Semapimod has been demonstrated to reduce intestinal inflammation in experimental models. nih.gov

Neuro-Immune Axis Interactions of this compound

| Interaction | Mechanism | Outcome | Supporting Evidence |

|---|---|---|---|

| Vagus Nerve Stimulation | Central activation of vagal efferent nerve fibers. | Initiation of the cholinergic anti-inflammatory pathway. | Increased c-fos expression in the DMV and NTS; anti-inflammatory effects abolished by vagotomy. nih.govnih.gov |

| Cholinergic Anti-inflammatory Pathway Activation | Acetylcholine release and binding to α7nAChR on immune cells. | Down-regulation of pro-inflammatory cytokine production and inflammatory pathways. | Demonstrated reduction of peripheral inflammation following central Semapimod administration. nih.gov |

Investigational Therapeutic Research Areas Preclinical

Inflammatory and Autoimmune Disorders

Semapimod 4HCl has shown promise in preclinical models of inflammatory and autoimmune conditions, primarily through its ability to modulate immune cell responses and suppress inflammatory mediators.

Research in Experimental Enterocolitis Models

Studies have indicated a protective role for this compound in experimental models of necrotizing enterocolitis (NEC), a severe gastrointestinal disorder affecting premature infants. In a rat model that mimics NEC through formula feeding and hypoxia, Semapimod administration was found to reduce intestinal injury. This protective effect is attributed to its inhibition of the expression and accumulation of high-mobility group box 1 (HMGB1) and its receptor RAGE, thereby limiting the inflammatory damage google.com. Furthermore, Semapimod has been shown to decrease the expression of pro-apoptotic proteins such as Bad and Bax in these models google.com. Its property of not being absorbed in the intestine makes it a suitable candidate for organ-targeted therapy in intestinal inflammatory disorders nih.gov. Research also suggests Semapimod improves outcomes in experimental NEC by targeting Toll-like receptor 4 (TLR4) signaling nih.govmdpi.com.

Studies in Postoperative Ileus Models

Preclinical investigations have also explored the utility of this compound in models of postoperative ileus (POI), a common complication following abdominal surgery characterized by a temporary cessation of bowel function. Studies have identified Semapimod as a compound that has shown beneficial effects in experimental models of postoperative ileus nih.gov. While specific quantitative data from these studies are not detailed here, the research indicates its potential application in addressing this condition.

Oncology Research

In the field of oncology, this compound has been investigated for its effects on glioblastoma, a highly aggressive brain tumor. Its therapeutic potential in this context appears to be linked to its ability to modulate the tumor microenvironment and enhance the efficacy of standard treatments.

Inhibition of Glioblastoma Cell Invasion in Preclinical Models

This compound has demonstrated significant efficacy in inhibiting glioblastoma cell invasion in preclinical models. Specifically, in in vitro studies using GL261 glioblastoma cells, Semapimod potently inhibited invasion that was stimulated by microglia plos.orgnih.govnih.govresearchgate.net. Importantly, Semapimod did not affect glioblastoma cell invasion stimulated by serum, highlighting its specific mechanism of action plos.orgnih.govmedchemexpress.complos.org. Further in vivo studies in a syngeneic orthotopic mouse model of glioblastoma showed that Semapimod strongly inhibited tumor cell invasion plos.orgnih.govmedchemexpress.complos.org. One study reported that Semapimod inhibited microglia-stimulated GL261 invasion by over 75% in in vitro experiments medchemexpress.com.

Table 1: Inhibition of Glioblastoma Cell Invasion by Semapimod

| Model System | Condition | Observed Effect | Citation(s) |

|---|---|---|---|

| GL261 cells (in vitro) | Microglia-stimulated invasion | Potent inhibition | plos.orgnih.govnih.govresearchgate.net |

| GL261 cells (in vitro) | Microglia-stimulated invasion | Inhibition >75% | medchemexpress.com |

| GL261 cells (in vitro) | Serum-stimulated invasion | No significant effect | plos.orgnih.govmedchemexpress.complos.org |

| GL261 cells (in vivo) | Tumor cell invasion | Strong inhibition | plos.orgnih.govmedchemexpress.complos.org |

Sensitization of Glioblastoma Tumors to Ionizing Radiation

This compound has shown a significant synergistic effect when combined with ionizing radiation in preclinical glioblastoma models. Research indicates that Semapimod sensitizes glioblastoma tumors to radiation therapy, primarily by targeting microglia within the tumor microenvironment plos.orgnih.govnih.govresearchgate.net. Intracranially administered Semapimod markedly increased the survival of GL261 tumor-bearing animals when used in combination with radiation therapy plos.orgnih.govresearchgate.netmedchemexpress.com. In contrast, Semapimod alone did not provide a significant survival benefit in these models plos.orgnih.govresearchgate.netmedchemexpress.com. This suggests that Semapimod's role in enhancing therapeutic outcomes is dependent on its interaction with the radiation treatment regimen.

Table 2: Semapimod's Effect on Glioblastoma Survival with Ionizing Radiation

| Treatment Regimen | Observed Outcome | Citation(s) |

|---|---|---|

| Semapimod + Ionizing Radiation | Significantly increased survival of tumor-bearing animals | plos.orgnih.govresearchgate.netmedchemexpress.com |

| Semapimod (Monotherapy) | No significant survival benefit | plos.orgnih.govresearchgate.netmedchemexpress.com |

Selectivity for Monocytic Lineage Cells in Tumor Microenvironment Modulation

A key aspect of this compound's action in the tumor microenvironment is its selectivity for cells of the monocytic lineage, such as microglia and macrophages. Semapimod selectively interferes with the function of these cells, which are known to play a role in glioblastoma progression plos.orgnih.govnih.govresearchgate.net. The compound potently inhibits microglia-stimulated glioblastoma cell invasion while leaving serum-stimulated invasion unaffected, underscoring its specificity plos.orgnih.govmedchemexpress.complos.org. This targeted action on monocytic lineage cells is crucial for its observed effects on glioblastoma invasion and radiosensitization, as it modulates the tumor microenvironment without broadly affecting all cell types medchemexpress.com.

Table 3: Semapimod's Selectivity in Glioblastoma Models

| Target Cells / Lineage | Stimulus | Semapimod Effect | Citation(s) |

|---|---|---|---|

| GL261 cells | Microglia-stimulated invasion | Inhibited | plos.orgnih.govnih.govresearchgate.netmedchemexpress.complos.org |

| GL261 cells | Serum-stimulated invasion | No effect | plos.orgnih.govmedchemexpress.complos.org |

| Macrophages/Microglia | General function | Interferes with function | plos.orgnih.govnih.govresearchgate.net |

| GL261 cells | Microglia-stimulated proliferation | No significant effect | plos.orgnih.govnih.gov |

Neuroprotection Research

Semapimod has been investigated for its potential in neuroprotection, particularly in the context of neurodegenerative diseases such as Alzheimer's disease nih.gov. While direct neuroprotective efficacy data in specific preclinical models are not extensively detailed in the provided literature, its potent anti-inflammatory properties are considered highly relevant to neuroprotection. Neuroinflammation is a significant contributor to the pathogenesis of many central nervous system disorders, and Semapimod's ability to modulate inflammatory pathways suggests a potential therapeutic role.

The compound exhibits broad anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 nih.govwikipedia.orginvivochem.commedkoo.com. Mechanistically, Semapimod has been shown to inhibit key signaling pathways involved in inflammatory responses. It interferes with the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, by inhibiting their phosphorylation nih.govinvivochem.commedkoo.comnih.gov. Furthermore, Semapimod blocks the activation of Nuclear Factor-kappa B (NF-κB) and inhibits the induction of Cyclooxygenase-2 (COX-2) by Toll-like receptor (TLR) ligands nih.govinvivochem.commedkoo.comnih.gov. A primary target identified for Semapimod is gp96, an endoplasmic reticulum-localized chaperone critical for the biogenesis of TLRs. Semapimod's inhibition of gp96's ATP-binding and ATPase activities leads to the desensitization of TLR signaling invivochem.commedkoo.comnih.gov. Additionally, upon intracranial administration, Semapimod has been observed to potently activate the cholinergic anti-inflammatory pathway involving the vagus nerve nih.gov. These multifaceted anti-inflammatory mechanisms underscore its potential utility in conditions characterized by neuroinflammation.

Table 4.3.1: Semapimod's Preclinical Neuroprotection-Relevant Mechanisms

| Mechanism/Effect | Target/Pathway | Specific Finding | Key IC50 Value (if applicable) | References |

| Anti-inflammatory | Cytokine Production (TNF-α, IL-1β, IL-6) | Potent inhibition of pro-inflammatory cytokine release | N/A | nih.govwikipedia.orginvivochem.commedkoo.com |

| TLR Signaling Desensitization | TLR4 | Inhibits TLR4 signaling; desensitizes cells to LPS | ≈0.3 μM | invivochem.commedkoo.comnih.gov |

| Chaperone Interaction | gp96 (HSP90 family chaperone) | Inhibits ATP-binding and ATPase activities; causes ER retention of TLRs | ≈0.2-0.4 μM | invivochem.commedkoo.comnih.gov |

| MAPK Pathway Inhibition | p38, JNK, ERK | Inhibits activating phosphorylation in response to stimuli | N/A | nih.govinvivochem.commedkoo.comnih.gov |

| NF-κB Pathway Inhibition | NF-κB | Inhibits activation | N/A | nih.govinvivochem.commedkoo.comnih.gov |

| COX-2 Induction Inhibition | COX-2 | Inhibits induction by TLR ligands | N/A | nih.gov |

| Cholinergic Pathway Activation (Intracranial) | Vagus Nerve | Potent activation upon intracranial injection | N/A | nih.gov |

Antiviral and Antimalarial Research

Semapimod has demonstrated properties relevant to antiviral and antimalarial research nih.govwikipedia.orginvivochem.commedkoo.com. While specific in vitro efficacy data against particular viruses or malaria parasites are not detailed in the provided snippets, proposed mechanisms of action suggest its potential in these fields. One proposed mechanism for Semapimod's antiviral and antimalarial effects involves the direct inhibition of deoxyhypusine (B1670255) synthase nih.gov. This enzyme catalyzes a post-translational modification of the translation initiation factor 5A, which is essential for protein synthesis. Interfering with this pathway could disrupt viral replication or parasite survival.

Furthermore, Semapimod has shown beneficial effects in experimental models of malaria nih.gov. Its potent anti-inflammatory actions, as described in the neuroprotection section, are also relevant to combating infectious diseases, as inflammation plays a critical role in the host response to pathogens. The inhibition of TLR signaling and gp96, with associated IC50 values, highlights Semapimod's ability to modulate innate immune responses, which are crucial for controlling viral and parasitic infections invivochem.commedkoo.comnih.gov.

Table 4.4.1: Semapimod's Preclinical Antiviral and Antimalarial Mechanisms

| Mechanism/Property | Target/Enzyme | Specific Finding | Key IC50 Value (if applicable) | References |

| Antiviral/Antimalarial Activity | General | Reported to possess antiviral and antimalarial properties | N/A | nih.govwikipedia.orginvivochem.commedkoo.com |

| Enzyme Inhibition | Deoxyhypusine synthase | Inhibits enzyme; proposed mechanism for antiviral/antimalarial effects | N/A | nih.gov |

| TLR Signaling Inhibition | TLR4 | Inhibits TLR4 signaling; relevant to innate immunity against pathogens | ≈0.3 μM | invivochem.commedkoo.comnih.gov |

| Chaperone Inhibition | gp96 | Inhibits ATP-binding and ATPase activities; relevant to innate immunity | ≈0.2-0.4 μM | invivochem.commedkoo.comnih.gov |

| Experimental Malaria | Malaria Models | Showed beneficial effects in experimental malaria | N/A | nih.gov |

Compound Name List

Semapimod

this compound

CNI-1493

AXD 455

AIDS-121302

CPSI-2364

Semapimod mesylate

Semaglutide

Berberine

Qi Jing Wan (QJW)

Diosgenin (Dio)

Amodiaquine

Chloroquine (CQ)

NVR 3–778

ABI-H0731

ALG-001075

ALG-000184

Liraglutide

Exenatide

Research Methodologies and Investigative Approaches for Semapimod 4hcl

In Vitro Cellular Models

In vitro cellular models are fundamental in elucidating the mechanisms of action of therapeutic compounds. For Semapimod 4HCl, a variety of cell lines have been employed to investigate its effects on inflammatory pathways and cellular processes.

The rat intestinal epithelioid cell line, IEC-6, has been a key model for understanding Semapimod's impact on innate immune responses in the gut. nih.govnih.gov Studies using IEC-6 cells have demonstrated that Semapimod inhibits the activation of critical inflammatory signaling molecules. nih.govnih.gov Specifically, it blocks the activation of p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor-kappa B (NF-kB) when stimulated by Toll-like receptor (TLR) ligands. nih.govnih.gov Furthermore, the induction of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, by these ligands is also inhibited by Semapimod. nih.govnih.gov

Notably, this inhibitory effect is specific to TLR-mediated pathways, as Semapimod does not block the activation of these cascades by interleukin-1β (IL-1β) or other cellular stresses. nih.govnih.gov Research in this cell line established an in vitro half-maximal inhibitory concentration (IC50) for Semapimod's effect on TLR4 signaling at approximately 0.3 μM. nih.govnih.gov

Table 1: Effects of Semapimod in IEC-6 Cells

| Pathway/Molecule | Effect of Semapimod | Stimulus | Citation |

|---|---|---|---|

| p38 MAPK Activation | Inhibition | TLR Ligands | nih.govnih.gov |

| NF-kB Activation | Inhibition | TLR Ligands | nih.govnih.gov |

| COX-2 Induction | Inhibition | TLR Ligands | nih.govnih.gov |

| TLR4 Signaling | Inhibition (IC50 ≈0.3 μM) | LPS | nih.govnih.govmedchemexpress.com |

The human embryonic kidney 293 (HEK293) and human colon adenocarcinoma (SW480) cell lines have also been utilized in the study of Semapimod. nih.gov In particular, SW480 enterocytes were instrumental in investigating the compound's effect on the subcellular localization of TLRs. nih.gov Following prolonged exposure to Semapimod, a significant accumulation of both TLR4 and TLR9 was observed in the perinuclear space of SW480 cells. nih.govnih.gov This finding is consistent with the retention of these receptors in the endoplasmic reticulum (ER), suggesting that Semapimod impairs their normal trafficking to the cell surface. nih.govnih.gov

Semapimod's anti-inflammatory properties have been extensively studied in macrophages and monocytes. nih.gov In these immune cells, the compound has been shown to inhibit the production of nitric oxide and to decrease the phosphorylation of p38-MAPK. medchemexpress.com Research also indicates that Semapimod inhibits the release of inflammatory cytokines induced by lipopolysaccharide (LPS) in macrophages. nih.gov This effect occurs at concentrations lower than those required to inhibit arginine uptake, another cellular process. nih.gov Studies have also suggested that Semapimod's effects are selective for cells of the monocytic lineage. medchemexpress.com

The investigative scope of Semapimod extends to other cells involved in the immune response, including endothelial and dendritic cells. nih.gov Research has confirmed that Semapimod inhibits inflammatory responses in these cell types, highlighting its broad-spectrum anti-inflammatory potential across various components of the innate immune system. nih.gov

Biochemical and Molecular Assays

To identify the direct molecular target of Semapimod, researchers have employed sophisticated biochemical and molecular techniques.

A crucial breakthrough in understanding Semapimod's mechanism of action came from a target identification strategy using an ATP-desthiobiotin pull-down assay coupled with mass spectroscopy. nih.govnih.gov This method is designed to isolate and identify ATP-binding proteins from cell lysates. nih.gov

The process revealed that glycoprotein (B1211001) 96 (gp96), an endoplasmic reticulum-localized chaperone protein of the HSP90 family, is a direct target of Semapimod. nih.govnih.gov In the pull-down assay, Semapimod specifically prevented the modification of gp96 by ATP-desthiobiotin, an ATP analog. nih.gov This indicates that Semapimod interferes with the ATP-binding activity of gp96. nih.govmedchemexpress.com Subsequent analysis confirmed that Semapimod inhibits the ATPase activity of purified gp96 in a dose-dependent manner, with an IC50 value (≈0.2-0.4 μM) that aligns with its inhibitory concentration in cellular assays. nih.govnih.govmedchemexpress.com

Interestingly, the compound did not affect the pull-down of HSP90, the cytosolic counterpart of gp96, demonstrating a specific interaction with the ER-chaperone. nih.gov This identified mechanism—the inhibition of the TLR chaperone gp96—underpins the observed effects of Semapimod on TLR signaling and trafficking. nih.govnih.gov

Table 2: Target Identification of Semapimod via Pull-down Assay

| Step | Description | Finding | Citation |

|---|---|---|---|

| Assay | ATP-desthiobiotin pull-down assay performed on IEC-6 cell lysates. | A specific protein band was pulled down in control samples but not in Semapimod-treated samples. | nih.gov |

| Identification | The protein band was excised, digested with trypsin, and analyzed by liquid chromatography-mass spectroscopy. | The protein was identified as glycoprotein 96 (gp96). | nih.gov |

| Mechanism | The assay indicated Semapimod abrogates the modification of gp96 with ATP-desthiobiotin. | Semapimod inhibits the ATP-binding and ATPase activities of gp96. | nih.govnih.govmedchemexpress.com |

| Specificity | The pull-down of HSP90 (cytosolic paralog of gp96) was assessed. | Semapimod did not interfere with the ATP-desthiobiotin pull-down of HSP90. | nih.gov |

Measurement of Kinase Phosphorylation (e.g., p38 MAPK)

The scientific investigation of this compound often involves assessing its impact on intracellular signaling cascades, particularly the p38 mitogen-activated protein kinase (MAPK) pathway, which is pivotal in the synthesis of pro-inflammatory cytokines. wikipedia.orgncats.io Research indicates that Semapimod inhibits the activating phosphorylation of p38 MAPK in response to inflammatory stimuli. wikipedia.orgnih.gov This inhibitory effect is a key aspect of its mechanism of action, as the phosphorylation of p38 MAPK is a critical step in the inflammatory response. nih.gov

Methodologies to measure this effect typically involve treating relevant cell types, such as macrophages or intestinal epithelioid cells, with an inflammatory stimulus like lipopolysaccharide (LPS) in the presence or absence of Semapimod. nih.govmedchemexpress.com Following treatment, cell lysates are analyzed to quantify the levels of phosphorylated p38 MAPK. nih.gov

A common technique for this analysis is Western blotting, which uses specific antibodies to detect the phosphorylated form of the p38 MAPK protein. nih.gov The ratio of phosphorylated p38 to total p38 protein is then calculated to determine the extent of inhibition by Semapimod. nih.gov Studies have demonstrated a significant, dose-dependent decrease in p38-MAPK phosphorylation in macrophages treated with Semapimod. medchemexpress.com For instance, in rat IEC-6 intestinal epithelioid cells, Semapimod was shown to inhibit the activation of p38 MAPK induced by Toll-like receptor (TLR) ligands. nih.govnih.gov The half-maximal inhibitory concentration (IC50) for the inhibition of TLR4 signaling, a pathway that leads to p38 MAPK activation, is approximately 0.3 μM. nih.govnih.gov

Interactive Table: Effect of Semapimod on p38 MAPK Phosphorylation

| Cell Type | Stimulus | Method | Finding |

|---|---|---|---|

| Macrophages | Inflammatory Stimuli | Western Blot | Significant decrease in p38-MAPK phosphorylation. medchemexpress.com |

| IEC-6 Intestinal Epithelioid Cells | Lipopolysaccharide (LPS) | Western Blot | Progressive shift in the LPS dose-response curve for p38 phosphorylation. nih.gov |

| IEC-6 Intestinal Epithelioid Cells | Pam3CSK4 (TLR2 agonist) | Western Blot | Blocked activating phosphorylation of p38 MAPK. nih.gov |

Analysis of Inhibitory Subunit Degradation (e.g., IκBα)

The anti-inflammatory effects of this compound are also investigated by analyzing its influence on the nuclear factor-kappa B (NF-κB) signaling pathway. ncats.ionih.gov A key regulatory step in this pathway is the degradation of the inhibitory subunit IκBα. nih.gov In resting cells, IκBα binds to NF-κB, sequestering it in the cytoplasm. mdpi.com Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. nih.govmdpi.com

Research has shown that Semapimod can block the degradation of IκBα induced by certain inflammatory stimuli. nih.gov For example, in studies using rat IEC-6 intestinal epithelioid cells, Semapimod was effective at inhibiting LPS-induced IκBα degradation. nih.gov This effect is typically measured by treating cells with a stimulus like LPS, with and without Semapimod, and then analyzing the levels of IκBα protein at various time points. nih.gov

Western blotting is the standard method used to quantify IκBα protein levels in cell lysates. nih.gov A decrease in the IκBα band intensity following stimulation indicates its degradation. The ability of Semapimod to prevent this decrease demonstrates its inhibitory effect on the NF-κB pathway. It has been observed that Semapimod's inhibition of IκBα degradation is almost instantaneous when applied before or simultaneously with the inflammatory stimulus. nih.gov However, the inhibition can be overcome by high concentrations of the stimulus, such as LPS at 5 μg/ml. ncats.ionih.gov This suggests that Semapimod may act at an early stage in the signaling cascade, before the branching of the p38 and NF-κB pathways. nih.gov

Interactive Table: Semapimod's Effect on IκBα Degradation

| Cell Line | Stimulus | Analytical Method | Key Finding |

|---|---|---|---|

| IEC-6 | Lipopolysaccharide (LPS) | Western Blot | Blocked LPS-induced degradation of IκBα. nih.gov |

| IEC-6 | CpG DNA (TLR9 agonist) | Western Blot | Blocked degradation of IκBα. nih.gov |

| IEC-6 | Pam3CSK4 (TLR2 agonist) | Western Blot | Blocked degradation of IκBα. nih.gov |

Assessment of Protein-Ligand Interactions (e.g., gp96 ATP binding/ATPase activity)

A crucial aspect of understanding Semapimod's mechanism of action is the investigation of its direct molecular targets. Research has identified the heat shock protein gp96, an endoplasmic reticulum-resident chaperone, as a direct target of Semapimod. nih.govnih.gov Gp96 is essential for the proper folding and trafficking of Toll-like receptors (TLRs). nih.gov The interaction between Semapimod and gp96 is investigated by assessing the drug's effect on the protein's ATP binding and ATPase activities. nih.govnih.gov

Methodologies to study these protein-ligand interactions include in vitro assays using purified gp96 protein. nih.gov ATP binding can be measured by incubating gp96 with a radiolabeled, non-hydrolyzable ATP analog, followed by separation of the protein-ligand complex from the free ligand. nih.gov ATPase activity is determined by measuring the hydrolysis of ATP, often by quantifying the release of inorganic phosphate. nih.gov

Studies have demonstrated that Semapimod inhibits both the ATP-binding and ATPase activities of gp96 in a dose-dependent manner. nih.govnih.gov The IC50 values for these inhibitory effects are in the range of 0.2-0.4 μM, which is consistent with the concentration required to inhibit TLR signaling in cellular assays. nih.govnih.gov This interference with gp96 function is believed to be a primary mechanism by which Semapimod exerts its anti-inflammatory effects, as it disrupts the proper functioning of TLRs. nih.govnih.gov

Interactive Table: Semapimod's Inhibition of gp96 Activity

| Assay | Method | Result | IC50 Value |

|---|---|---|---|

| ATP Binding | Incubation with 35S-labeled ATP-γS and spin column chromatography | Dose-dependent inhibition | ≈0.4 μM nih.gov |

Evaluation of Cellular Localization and Trafficking (e.g., TLR4, TLR9, MyD88)

Investigative approaches for this compound also include evaluating its effects on the cellular localization and trafficking of key proteins in inflammatory signaling pathways. nih.govnih.gov Given that Semapimod targets the TLR chaperone gp96, researchers have examined its impact on the subcellular distribution of TLRs, such as TLR4 and TLR9. nih.govnih.gov Gp96 is critical for the transport of these receptors from the endoplasmic reticulum (ER) to their proper cellular locations. nih.gov

Immunofluorescence microscopy is a common technique used to visualize the cellular localization of these proteins. researchgate.net In these studies, cells are treated with Semapimod, and then specific antibodies labeled with fluorescent dyes are used to detect the location of TLR4, TLR9, and the adaptor protein MyD88. nih.gov

Research has shown that prolonged exposure to Semapimod leads to a dramatic accumulation of TLR4 and TLR9 in the perinuclear space, which is consistent with their retention in the ER. nih.govnih.gov This finding supports the hypothesis that Semapimod's inhibition of gp96 impairs the normal trafficking of these receptors to the cell surface. nih.gov Furthermore, Semapimod has been shown to block the LPS-induced recruitment of the adaptor protein MyD88 to the cell surface. ncats.ionih.gov This is a critical early step in TLR signaling, and its inhibition prevents the downstream activation of inflammatory pathways. nih.govresearchgate.net

Interactive Table: Impact of Semapimod on Protein Trafficking

| Protein | Cell Line | Method | Observed Effect |

|---|---|---|---|

| TLR4 | SW480 enterocytes | Immunofluorescence | Accumulation in the perinuclear space. nih.gov |

| TLR9 | SW480 enterocytes | Immunofluorescence | Accumulation in the perinuclear space. nih.gov |

In Vivo Animal Models

Animal models of inflammatory diseases are commonly employed. For instance, Semapimod has been studied in models of Crohn's disease, a chronic inflammatory bowel disease. ncats.iosci-hub.se In a preclinical study, Semapimod was found to be beneficial in a model of Crohn's disease, showing clinical and endoscopic improvements. sci-hub.se Another area of investigation is its effect on endothelial dysfunction. In obese Zucker rats, a model for metabolic syndrome, Semapimod treatment was shown to ameliorate endothelial dysfunction. medchemexpress.com

Furthermore, Semapimod has been evaluated in models of lethal endotoxemia, where it conferred protection against a lethal challenge with LPS in mice. probechem.com In the context of cancer, its effects have been studied in combination with radiation therapy in glioblastoma-bearing animals, where it was found to increase survival. medchemexpress.com These in vivo studies provide essential data on the compound's potential therapeutic applications and its mechanism of action in a complex biological system. medchemexpress.comnewdrugapprovals.org

Structure-Activity Relationship (SAR) Research (Conceptual)

While specific, detailed structure-activity relationship (SAR) studies for Semapimod are not extensively published in the public domain, a conceptual SAR can be inferred from its known chemical structure and biological activity. Semapimod is a tetravalent guanylhydrazone, a symmetric molecule with a central decanediamide linker connecting two substituted phenyl rings. wikipedia.org Each phenyl ring possesses two methyl carbonimidoyl groups further substituted with diaminomethylideneamino moieties. wikipedia.org

The tetravalent nature of the molecule, with its four guanylhydrazone groups, is likely critical for its biological activity. These groups are polar and capable of forming multiple hydrogen bonds, which could be essential for its interaction with the ATP-binding pocket of its target, gp96. nih.gov The spatial arrangement of these groups, dictated by the central linker and the phenyl rings, would also be a key determinant of its binding affinity and specificity.

Conceptually, SAR research on Semapimod would involve systematically modifying different parts of the molecule and assessing the impact on its inhibitory activity against gp96 and its downstream effects on cytokine production. Key areas for modification would include:

The Guanylhydrazone Groups: Altering the basicity and hydrogen bonding capacity of these groups could significantly impact target engagement.

The Central Linker: Varying the length and flexibility of the decanediamide chain could affect the optimal positioning of the two phenyl-guanylhydrazone moieties for binding.

The Phenyl Rings: Substitution on the phenyl rings could influence the electronic properties and steric interactions of the molecule within the binding site.

Such studies would be instrumental in optimizing the potency and selectivity of Semapimod analogs and in designing new chemical entities with improved pharmacological profiles.

Design of Novel Chemical Entities (e.g., Salt Forms for Enhanced Bioavailability)

A significant area of research for Semapimod has been the development of novel chemical entities, particularly different salt forms, to improve its pharmaceutical properties. wikipedia.orgnewdrugapprovals.org The initial formulation of Semapimod used in clinical trials was the tetrahydrochloride salt (this compound), which was administered intravenously. wikipedia.org However, this route of administration has limitations, including the potential for dose-limiting phlebitis (vein inflammation). wikipedia.orgnewdrugapprovals.org

To overcome these limitations and enhance the drug's clinical utility, research has focused on creating new salt forms with improved oral bioavailability. wikipedia.orgnewdrugapprovals.org The development of an orally absorbable formulation would offer a more convenient and patient-friendly treatment option. This approach involves forming salts of the Semapimod base with different counter-ions to alter its physicochemical properties, such as solubility and permeability, which are key determinants of oral absorption. researchgate.netnih.govresearchgate.net

Future Research Directions and Unresolved Questions for Semapimod 4hcl

Comprehensive Elucidation of Multifaceted Mechanisms of Action

A significant unresolved question surrounding Semapimod 4HCl is the complete understanding of its complex mechanism of action. nih.gov The compound appears to influence multiple signaling pathways, and a comprehensive elucidation of these interactions is a primary goal for future research.

Initial studies identified Semapimod as an inhibitor of nitric oxide synthesis in inflammatory macrophages. wikipedia.org Subsequently, it was found to inhibit the activating phosphorylation of p38 MAP kinase (MAPK), a key enzyme in the inflammatory cascade, although it does not directly inhibit the kinase itself. wikipedia.orgnih.gov This suggests an indirect regulatory role, the specifics of which are not fully understood.

More recent findings have identified the endoplasmic reticulum-localized chaperone gp96 as a direct target. nih.govmiami.edu Semapimod inhibits the ATP-binding and ATPase activities of gp96, which is critically involved in the biogenesis and signaling of Toll-like receptors (TLRs). nih.govmedchemexpress.comnih.gov By inhibiting gp96, Semapimod desensitizes TLR signaling, particularly for TLR2, TLR4, and TLR9, thereby blocking downstream activation of NF-κB and the induction of inflammatory mediators like COX-2. nih.govmiami.edu This inhibition is rapid, suggesting an effect on high-affinity ligand sensing at the cell surface in addition to its role in TLR trafficking. nih.govnih.gov

Furthermore, Semapimod has been shown to inhibit deoxyhypusine (B1670255) synthase, an enzyme involved in the post-translational modification of translation initiation factor 5A. nih.gov While this action may explain some of the observed antiviral and anti-malarial effects, its contribution to the compound's anti-inflammatory properties remains to be clarified. nih.gov The interplay between these distinct mechanisms—p38 MAPK pathway modulation, gp96-mediated TLR signaling inhibition, and deoxyhypusine synthase inhibition—requires further investigation to build a cohesive model of Semapimod's activity.

Table 1: Known Molecular Targets and Mechanisms of this compound

| Target/Pathway | Observed Effect | Associated Outcomes | Citation |

|---|---|---|---|

| p38 MAP Kinase Pathway | Inhibits activating phosphorylation of p38, JNK, and ERK families. | Suppression of inflammatory cytokine production. | wikipedia.orgnih.gov |

| gp96 (HSP90 family chaperone) | Inhibits ATP-binding and ATPase activities (IC₅₀ ≈0.2-0.4 μM). | Desensitizes TLR signaling (TLR2, TLR4, TLR9); blocks MyD88 recruitment. | nih.govmiami.edumedchemexpress.com |

| Toll-Like Receptor 4 (TLR4) | Inhibits TLR4 signaling (IC₅₀ ≈0.3 μM). | Blocks LPS-induced activation of p38 MAPK and NF-κB. | nih.govmedchemexpress.comnih.gov |

| Deoxyhypusine Synthase | Direct inhibition of the enzyme. | Potential antiviral and anti-malarial effects. | nih.gov |

| Arginine Uptake | Inhibition of uptake in macrophages. | Initial proposed mechanism for nitric oxide synthesis inhibition. | wikipedia.org |

Exploring the Full Spectrum of Cholinergic Anti-inflammatory Pathway Activation

A surprising and significant finding is that Semapimod potently activates the cholinergic anti-inflammatory pathway, a neural circuit that regulates systemic inflammation. wikipedia.org This action is thought to be a primary mode of its anti-inflammatory effects in vivo. wikipedia.org Central administration of Semapimod into the brain (intracerebroventricularly) reduces intestinal inflammation and prevents post-operative ileus in animal models. nih.gov This effect is dependent on the vagus nerve, as vagotomy abolishes the anti-inflammatory benefit. nih.gov

Future research must explore the full spectrum of this pathway's activation. Key unresolved questions include:

How does Semapimod, a peripherally administered compound in most studies, engage with this central nervous system pathway?

What are the specific neuronal targets of Semapimod within the brain that initiate the efferent vagus nerve signal?

Can this pathway be leveraged for conditions beyond post-operative ileus and sepsis, such as in chronic inflammatory or autoimmune diseases?

Clarifying these aspects will be crucial for understanding the systemic immunomodulatory effects of Semapimod and for designing therapies that specifically target this neural-immune axis.

Development of Advanced In Vitro and In Vivo Models for Specific Indications

Much of the research on Semapimod has utilized standard cell lines, such as rat IEC-6 intestinal epithelioid cells, and conventional animal models of inflammatory diseases. nih.gov While informative, these models may not fully recapitulate the complexity of human diseases. The development and application of more advanced preclinical models are necessary to better predict clinical efficacy and understand disease-specific mechanisms.

Future research should focus on:

Human-Relevant In Vitro Systems: Utilizing 3D cell culture models like organoids or "organ-on-a-chip" (OOC) microphysiological systems could provide more accurate insights. mdpi.com For instance, gut-on-a-chip models could be used to study Semapimod's effect on intestinal inflammation in Crohn's disease, integrating human gut epithelial cells and immune cells under physiological flow conditions. mdpi.com

Specialized In Vivo Models: The use of "humanized" mice, which are engineered to have a human immune system, could offer a more accurate platform for studying the immunomodulatory effects of Semapimod. mdpi.com For autoimmune indications, genetically engineered mouse models that more closely mimic the etiology of specific human diseases are needed.

These advanced models will be instrumental in studying Semapimod's effects in specific contexts, such as its impact on the gut-brain axis in inflammatory bowel disease or its interaction with the tumor microenvironment in cancer studies.

Investigation of Synergistic Effects with Existing Therapeutic Modalities

Preliminary evidence suggests that this compound may have synergistic effects when combined with other therapies, a crucial area for future investigation. In a preclinical study, intracranial administration of Semapimod was shown to significantly increase the survival of mice with glioblastoma when combined with radiation therapy, an effect not seen with Semapimod alone. medchemexpress.com This points to a potential role as a radio-sensitizer or as a modulator of the post-radiation inflammatory response.

Other potential synergistic applications include:

Combination with Biologics: In early clinical trials for Crohn's disease, positive responses were observed in some patients who were not responding to the anti-TNF-α antibody, infliximab. wikipedia.org This suggests a complementary mechanism of action that could be beneficial in patients resistant to standard biologic therapies.

Mitigation of Treatment-Related Toxicity: Semapimod was found to suppress the cytokine storm induced by the anticancer agent interleukin-2 (B1167480) (IL-2) in preclinical models without diminishing its therapeutic properties. wikipedia.org This could allow for the administration of higher, more effective doses of IL-2. wikipedia.org

Systematic investigation into these and other combination therapies is warranted to identify where Semapimod can best be positioned as an adjunct treatment to enhance efficacy or reduce the toxicity of existing drugs.

Table 2: Investigated and Potential Synergistic Applications of this compound

| Combination Therapy | Indication | Observed/Potential Synergistic Effect | Citation |

|---|---|---|---|

| Radiation Therapy | Glioblastoma | Increased survival in tumor-bearing animals. | medchemexpress.com |

| Infliximab | Crohn's Disease | Positive clinical changes in some non-responding patients. | wikipedia.org |

| Interleukin-2 (IL-2) | Cancer | Suppression of IL-2-induced cytokine storm without loss of anticancer activity. | wikipedia.org |

Optimization of Compound Properties for Targeted Research Applications

For this compound to be a viable tool for both research and potential therapeutic use, optimization of its physicochemical and pharmacokinetic properties is essential. The original tetrahydrochloride salt form was administered via intravenous injection, a route associated with dose-limiting phlebitis (vein inflammation). wikipedia.org

A key area of development has been the creation of novel salt forms with improved properties. Cytokine PharmaSciences announced the development of orally absorbable salt forms, such as CPSI-2364, to overcome the limitations of intravenous delivery. wikipedia.org Further research in this area should aim to:

Enhance oral bioavailability and metabolic stability to allow for more convenient administration in chronic disease models.

Improve solubility and formulation characteristics for various research applications.

Modify the structure to enhance potency for specific targets, such as gp96, or to favor certain mechanisms, like central activation of the cholinergic anti-inflammatory pathway, over others.

Strategies such as modifying the compound's structure to improve its stability against enzymatic degradation or to reduce potential off-target effects could lead to the development of second-generation analogs with a more refined and targeted activity profile. mdpi.com

Q & A

Q. What are the standard experimental protocols for assessing Semapimod 4HCl's anti-inflammatory effects in macrophage models?

this compound inhibits pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by targeting p38 MAPK and TLR4 signaling (IC50 ≈ 0.3 μM for TLR4) . Standard protocols involve:

- Cell culture : Primary macrophages or immortalized lines (e.g., RAW 264.7) treated with LPS to induce inflammation.

- Dosage range : 0.1–10 μM, based on cytotoxicity screening (e.g., MTT assays) to ensure viability >80% .

- Outcome measures : ELISA for cytokine quantification, Western blot for p38 MAPK phosphorylation, and nitric oxide (NO) detection via Griess assay.

- Controls : Include untreated cells, LPS-only controls, and positive inhibitors (e.g., SB203580 for p38 MAPK).

Methodological Tip : Ensure reproducibility by documenting cell passage numbers, serum batch details, and LPS source .

Q. How should researchers design dose-response studies to evaluate this compound's dual role in cytokine inhibition and antibacterial activity?

Semapimod exhibits antibacterial activity against Gram-negative pathogens without cytotoxicity in vitro . For dual-mechanism studies:

- Experimental groups : Include varying concentrations (e.g., 0.1–50 μM) to assess both anti-inflammatory (e.g., TNF-α suppression) and antibacterial (e.g., MIC/MBC determination) effects.

- Data integration : Use parallel assays (e.g., cytokine ELISA + bacterial viability assays like CFU counting) under identical experimental conditions.

- Statistical analysis : Apply ANOVA with post-hoc tests to compare dose-dependent trends across endpoints.

Avoid pitfalls : Account for potential interactions between bacterial components (e.g., endotoxins) and Semapimod’s TLR4 inhibition .

Advanced Research Questions

Q. How can conflicting data on this compound's efficacy across preclinical inflammation models be resolved?

Discrepancies may arise from differences in:

Q. Resolution strategies :

- Conduct meta-analyses of published data to identify trends (e.g., higher efficacy in TLR4-driven models).

- Validate findings using orthogonal methods (e.g., RNA-seq to confirm cytokine suppression pathways) .

- Use standardized reporting formats for experimental parameters (e.g., animal strain, LPS concentration) to enhance cross-study comparability .

Q. What computational and experimental approaches are optimal for elucidating this compound's off-target effects?

Combining computational and wet-lab methods enhances mechanistic clarity:

- In silico docking : Predict binding affinities for non-p38/TLR4 targets (e.g., using AutoDock Vina with Semapimod’s 3D structure) .

- Kinase profiling : Use broad-spectrum kinase activity assays (e.g., KinomeScan) to identify off-target kinase inhibition.

- Transcriptomics : RNA-seq or single-cell sequencing to detect unexpected pathway modulation (e.g., apoptosis or metabolic shifts) .

Data integration : Cross-reference computational predictions with experimental IC50 values to prioritize validation experiments .

Q. How should researchers address variability in this compound's pharmacokinetic (PK) data across species?

PK variability complicates translational predictions. Mitigation strategies include:

- Species-specific assays : Compare hepatic microsomal stability (e.g., mouse vs. human microsomes) to identify metabolic differences.

- Physiologically based PK (PBPK) modeling : Simulate drug distribution using parameters like logP, protein binding, and clearance rates .

- In vivo validation : Use PK/PD modeling in multiple species (e.g., rodents, non-human primates) to refine dosing regimens for clinical extrapolation.

Key parameters to report : Half-life, bioavailability, and tissue distribution profiles .

Data Presentation and Reproducibility Guidelines

- Tables : Summarize key findings with descriptors (e.g., "Table 1. Dose-dependent suppression of TNF-α in LPS-stimulated macrophages by this compound") .

- Supplementary materials : Archive raw data (e.g., cytokine ELISA plates, RNA-seq datasets) in repositories like Zenodo or Figshare .

- Ethical reporting : Disclose animal welfare protocols and human subject consent forms if applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.